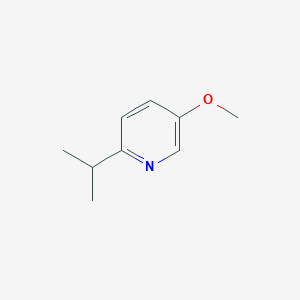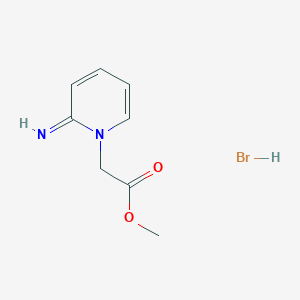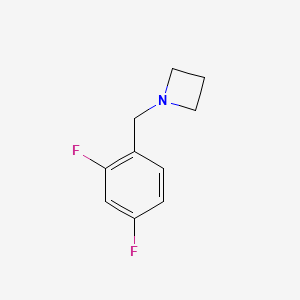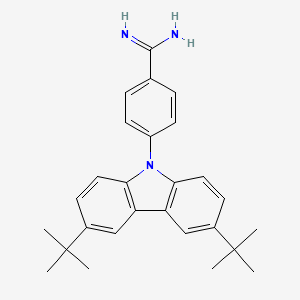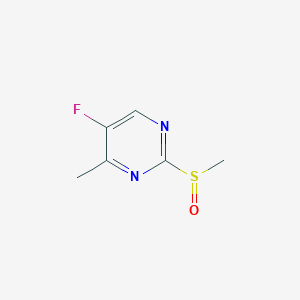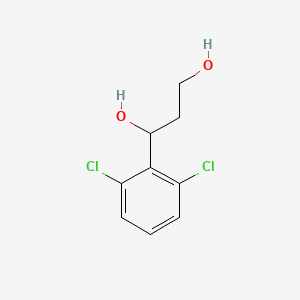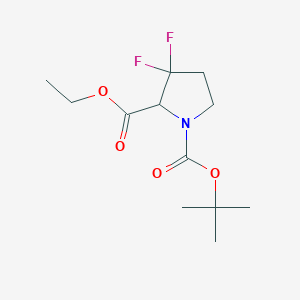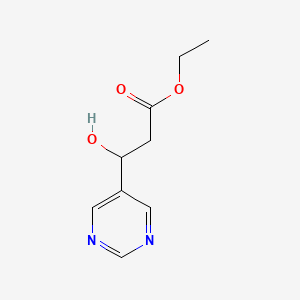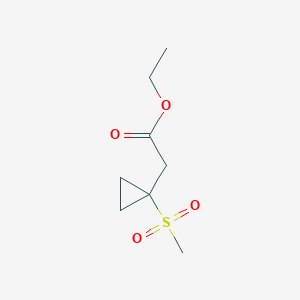
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by sulfonylation and esterification reactions. One common method includes:
Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation using a reagent like diazomethane or a metal-catalyzed reaction.
Sulfonylation: The cyclopropyl intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Esterification: Finally, the resulting sulfonylated cyclopropyl compound is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted cyclopropyl compounds
科学的研究の応用
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ester group can undergo hydrolysis to release the active cyclopropyl intermediate, which can then interact with biological targets.
類似化合物との比較
Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(1-(methylsulfonyl)cyclopropyl)propanoate
- Mthis compound
- Ethyl 2-(1-(methylsulfonyl)cyclopropyl)butanoate
These compounds share similar structural features but differ in their ester or alkyl chain lengths, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific ester group and cyclopropyl ring, which confer distinct properties and applications.
特性
分子式 |
C8H14O4S |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
ethyl 2-(1-methylsulfonylcyclopropyl)acetate |
InChI |
InChI=1S/C8H14O4S/c1-3-12-7(9)6-8(4-5-8)13(2,10)11/h3-6H2,1-2H3 |
InChIキー |
LYTRDOOKMIAQME-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CC1)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
